molecular formula C6H14O B047404 3-Methyl-1-pentanol CAS No. 589-35-5

3-Methyl-1-pentanol

Cat. No.: B047404
CAS No.: 589-35-5
M. Wt: 102.17 g/mol
InChI Key: IWTBVKIGCDZRPL-UHFFFAOYSA-N
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Description

3-Methyl-1-pentanol: is an organic compound with the molecular formula C6H14O . It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a pentyl chain. This compound is also known by other names such as 3-methylpentan-1-ol and 3-ethyl-1-butanol . It is a colorless liquid with a mild odor and is used in various industrial and scientific applications.

Mechanism of Action

Target of Action

3-Methyl-1-pentanol is an organic compound and a type of alcohol . Alcohols, including this compound, primarily target proteins and enzymes in the body . They can replace a hydrogen atom from an alkane with an OH group, allowing the molecules to associate through hydrogen bonding .

Mode of Action

The interaction of this compound with its targets involves the formation of hydrogen bonds . This interaction can alter the structure and function of the target proteins and enzymes, leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

This compound can be produced through various biosynthetic pathways. One such pathway is the non-fermentative pathway, which utilizes the Ehrlich pathway in fungi and yeast. Other pathways include the IPP/DMAPP pathway and the isovaleryl-CoA pathway . The compound’s interaction with its targets can affect these pathways and their downstream effects.

Pharmacokinetics

As an alcohol, it is likely to be rapidly absorbed in the body, distributed throughout the tissues, metabolized primarily in the liver, and excreted through the kidneys . Its boiling point is approximately 426 K , which may impact its bioavailability.

Result of Action

It is known that alcohols can have a wide range of effects at the molecular and cellular level, including alterations in cell membrane fluidity and function, modulation of receptor and enzyme activities, and disruption of intracellular signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical properties such as density and viscosity , which in turn can influence its interaction with targets and its pharmacokinetics. Additionally, the compound’s structure can influence its excess molar volume, which can be affected by temperature .

Biochemical Analysis

Biochemical Properties

3-Methyl-1-pentanol participates in various biochemical reactionsThe nature of these interactions likely involves hydrogen bonding and other dipole-dipole interactions .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-studied. Like other alcohols, it may influence cell function by interacting with cell membranes and potentially disrupting their integrity. It could also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is limited .

Transport and Distribution

It may interact with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-pentanol can be synthesized through several methods. One common method involves the reaction of 2-methyl-1-butanol with formaldehyde under acidic conditions. This reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-methyl-1-butanol attacks the carbonyl carbon of formaldehyde, followed by protonation and dehydration to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation. This process involves the addition of a formyl group to isobutene in the presence of a catalyst such as rhodium or cobalt , followed by the reduction of the resulting aldehyde to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 3-Methylpentanal, 3-Methylpentanoic acid

    Reduction: 3-Methylpentane

    Substitution: 3-Methylpentyl chloride

Scientific Research Applications

Comparison with Similar Compounds

    1-Pentanol: Similar structure but lacks the methyl group on the third carbon.

    2-Methyl-1-butanol: Similar structure but the methyl group is on the second carbon.

    3-Methyl-2-pentanol: Similar structure but the hydroxyl group is on the second carbon.

Uniqueness: 3-Methyl-1-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and primary alcohol group make it more reactive in certain chemical reactions compared to its linear counterparts .

Properties

IUPAC Name

3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862248
Record name 3-Methyl-1-pentanol
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Molecular Weight

102.17 g/mol
Source PubChem
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Physical Description

colourless liquid with a pungent wine-like, cocoa odour
Record name 3-Methyl-1-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

151.00 to 152.00 °C. @ 760.00 mm Hg
Record name (±)-3-Methyl-1-pentanol
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Density

0.823
Record name 3-Methyl-1-pentanol
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CAS No.

589-35-5, 20281-83-8
Record name 3-Methyl-1-pentanol
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Record name 3-Methyl-1-pentanol
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Record name 3-METHYL-1-PENTANOL
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Record name 1-Pentanol, 3-methyl-
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Record name 3-Methyl-1-pentanol
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Record name 3-methylpentan-1-ol
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Record name 3-METHYL-1-PENTANOL
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Record name (±)-3-Methyl-1-pentanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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